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Abstract
Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pan-genotypic

direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A

(NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations

like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has

emerged as a critical component of affordable, all-oral combination therapies for chronic HCV

infection.[1][3][4][5] This document provides a comprehensive technical overview of the

discovery, mechanism of action, and the preclinical and clinical development journey of

ravidasvir, including detailed experimental protocols and key data presented for scientific

evaluation.

Discovery and Medicinal Chemistry
The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of

functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NS5A

inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pan-

genotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile

suitable for once-daily oral dosing.[2][7]
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Chemical Synthesis
The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key

fragments. A common synthetic route involves:

Preparation of the Benzimidazole-Naphthalene Core: A Miyaura borylation of a brominated

naphthalene-imidazole intermediate is performed to create a boronic ester.[8] This is

followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to

form the core structure.[4][8]

Deprotection: The protecting groups (typically Boc groups) on the core structure are removed

using acidic conditions.[8]

Acylation: The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-

valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

hydrochloride).[8][9]

Salt Formation: The resulting ravidasvir freebase is treated with hydrochloric acid (HCl) and

crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable

ravidasvir hydrochloride salt.[8][9]

Various patents outline alternative synthetic pathways and the preparation of key intermediates,

optimizing yield and suitability for industrial-scale production.[10][11]

Mechanism of Action
Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A

protein.[1][4][12] NS5A is a large, hydrophilic phosphoprotein with no known enzymatic function

but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and

virion assembly.[2][13][14] By binding to NS5A, ravidasvir disrupts the formation of the viral

replication complex and interferes with the assembly of new virus particles, thus potently

halting the propagation of the virus.[2][14]
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Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

Preclinical Development
In Vitro Antiviral Activity
Ravidasvir's potency was established using cell-based HCV replicon assays. These assays

confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV

genotypes.

HCV Genotype EC₅₀ (nM) Reference

Genotype 1a 0.12 [15]

Genotype 1b 0.01 [15]

Genotype 3a 1.14 [15]

Genotypes 1-6 0.04 - 1.14 [2][14]

Table 1: In Vitro Potency of

Ravidasvir Against HCV

Genotypes.
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Studies also showed that ravidasvir remains active against HCV variants with resistance

mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced

susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting

its potential utility in combination therapy.[1][3]

Animal Models and Pharmacokinetics
While specific preclinical animal studies for ravidasvir are not extensively detailed in the public

literature, the development of such HCV inhibitors relies on established animal models. The

chimpanzee was historically the primary model for HCV infection but its use is now highly

restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research

heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose

livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be

productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo

efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that ravidasvir hydrochloride has favorable

characteristics for further development.[15] In early human studies, ravidasvir demonstrated

rapid, dose-proportional absorption, with plasma concentrations far exceeding the EC₉₀ values

for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of

elimination is biliary excretion, with negligible renal excretion.[14][21]

Clinical Development
Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other

DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.
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Caption: The development workflow of ravidasvir hydrochloride.
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Phase I Studies
Initial Phase I trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg)

and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure

increased in a dose-proportional manner with no evidence of accumulation after multiple

doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naïve

patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA

levels after just three days of monotherapy.[4]

Phase II/III Studies (STORM-C-1 Trial)
The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/III study

conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and

safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://journals.asm.org/doi/abs/10.1128/aac.00600-21
https://pubmed.ncbi.nlm.nih.gov/34252301/
https://journals.asm.org/doi/abs/10.1128/aac.00600-21
https://pubmed.ncbi.nlm.nih.gov/34252301/
https://journals.asm.org/doi/abs/10.1128/aac.00600-21
https://pubmed.ncbi.nlm.nih.gov/34252301/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x4zcb
https://dndi.org/news/2024/ravidasvir-journey/
https://pubmed.ncbi.nlm.nih.gov/33865507/
https://cdn.who.int/media/docs/default-source/essential-medicines/2023-eml-expert-committee/expert-reviews/a36_ravidasvir_rev1.pdf?sfvrsn=ab8b755b_1
https://dndi.org/research-development/portfolio/ravidasvir-sofosbuvir/
https://pubmed.ncbi.nlm.nih.gov/33865507/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Name Design Population Intervention
Key Efficacy
Outcome
(SVR12)

STORM-C-1

Phase II/III, two-

stage, open-

label, single-arm

603 adults with

chronic HCV (all

genotypes),

with/without

compensated

cirrhosis,

including HIV co-

infected patients.

[5][21][24]

Ravidasvir (200

mg) + Sofosbuvir

(400 mg) daily

for 12 weeks

(non-cirrhotic) or

24 weeks

(cirrhotic).[21]

[27]

Overall: 96.8% -

97%[5][24][26]

[28] With

Cirrhosis: 96%

[24] Genotype 3:

97%[24]

EVEREST
Phase II, open-

label, single-arm

38 treatment-

naïve, non-

cirrhotic HCV

genotype 1

patients.[29]

Ravidasvir (200

mg) +

Danoprevir/ritona

vir

(100mg/100mg)

+ Ribavirin for 12

weeks.[29]

Overall: 100%

[29]

China Phase 2/3

Randomized,

double-blind,

placebo-

controlled

424 treatment-

naïve, non-

cirrhotic HCV

genotype 1

patients.[30]

Ravidasvir +

Danoprevir/ritona

vir + Ribavirin for

12 weeks.

High virologic

response rate

achieved.[14]

Table 2:

Summary of Key

Clinical Trials for

Ravidasvir-

Based

Regimens.

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-

to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and
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HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected

safety signals.[24][25][28]

Pharmacokinetics in Patient Populations
A population pharmacokinetics substudy within STORM-C-1, involving 594 participants,

analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment

model with first-order elimination.[21] While some covariates like concomitant antiretroviral

therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect

on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently

high efficacy rates across all subgroups.[21][27]

Experimental Protocols
In Vitro HCV Replicon Assay
The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the

cell-based HCV replicon assay.

Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular

environment.

Methodology:

Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor

subgenomic HCV replicons. These replicons are RNA molecules that can replicate

autonomously within the cell but do not produce infectious virus particles. They often

contain a reporter gene, such as luciferase.[13][32]

Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This

involves a mixture of cells containing HCV replicons and cells with replicons from a related

but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous

assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single

well.[13][32]

Compound Treatment: Cells are seeded in microtiter plates and treated with serial

dilutions of the test compound (e.g., ravidasvir).
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Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral

replication.

Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used,

a substrate is added, and the resulting luminescence is measured. The signal is inversely

proportional to the inhibitory activity of the compound.

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the

reduction in reporter signal against the compound concentration. Cytotoxicity (CC₅₀) is

determined in parallel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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